What are the chemical properties of (S)-tert-butyl 2-formylpiperidine-1-carboxylate?
What are the chemical properties of (S)-tert-butyl 2-formylpiperidine-1-carboxylate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of (S)-tert-butyl 2-formylpiperidine-1-carboxylate. This chiral piperidine derivative is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized as an intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders.[1] The presence of both a reactive aldehyde and a Boc-protected amine within a stereodefined piperidine ring makes it a versatile scaffold for constructing complex molecular architectures.
Chemical and Physical Properties
(S)-tert-butyl 2-formylpiperidine-1-carboxylate is typically a colorless to light yellow liquid at room temperature.[1] Its chemical structure consists of a piperidine ring substituted at the 2-position with a formyl group and protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This protecting group enhances the compound's stability and solubility in organic solvents, facilitating its use in a variety of chemical transformations.
Quantitative Data Summary
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (2S)-2-formylpiperidine-1-carboxylate | PubChem |
| CAS Number | 150521-32-7 | Chem-Impex[1] |
| Molecular Formula | C₁₁H₁₉NO₃ | Chem-Impex[1] |
| Molecular Weight | 213.28 g/mol | Chem-Impex[1] |
| Appearance | Colorless liquid | Chem-Impex[1] |
| Property | Value | Notes |
| Boiling Point | 85-86 °C at 0.06 mmHg | Predicted value[2] |
| Density | 1.114 ± 0.06 g/cm³ | Predicted value |
| pKa | -2.97 ± 0.40 | Predicted value |
| XLogP3-AA | 1.5 | Computed by XLogP3 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs |
| Rotatable Bond Count | 3 | Computed by Cactvs |
| Exact Mass | 213.13649347 Da | Computed by PubChem[3] |
| Topological Polar Surface Area | 46.6 Ų | Computed by Cactvs |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (S)-tert-butyl 2-formylpiperidine-1-carboxylate. The following data has been reported:
| Spectroscopy | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H)[4] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6[4] |
| Infrared (IR) (film) | νₘₐₓ 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹[4] |
The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the carbamate (around 1692 cm⁻¹) and the aldehyde (around 1780 cm⁻¹).[4] The C-H stretching of the alkyl groups is observed around 2971 and 2872 cm⁻¹.[4]
Experimental Protocols
The most common method for the synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate is the oxidation of the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used and mild method for this transformation.
Synthesis via Swern Oxidation
This protocol is a representative procedure adapted from standard Swern oxidation methodologies.
Materials:
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(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
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Oxalyl chloride
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Dimethyl sulfoxide (DMSO)
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
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Anhydrous dichloromethane (DCM)
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Argon or Nitrogen atmosphere
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Standard glassware for organic synthesis
Procedure:
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Preparation of the Swern Reagent: A solution of oxalyl chloride (2.0 equivalents) in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere. To this solution, DMSO (3.0 equivalents) dissolved in anhydrous DCM is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 15-30 minutes.
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Addition of the Alcohol: A solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM is added dropwise to the activated DMSO solution, again ensuring the temperature remains at -78 °C. The reaction is stirred for 30-60 minutes at this temperature.
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Addition of Base: Triethylamine or DIPEA (5.0 equivalents) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
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Workup: The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (S)-tert-butyl 2-formylpiperidine-1-carboxylate as a colorless oil.[4]
Chemical Reactivity and Synthetic Applications
The aldehyde functionality of (S)-tert-butyl 2-formylpiperidine-1-carboxylate is a key handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.
Logical Workflow: Key Reactions
